Viniferol D is 14-Fold More Potent Than Ampelopsin A in Inhibiting MDA-MB-231 Breast Cancer Cell Proliferation
Viniferol D (Ampelopsin C) exhibits a significantly lower IC50 value for inhibiting the growth of MDA-MB-231 triple-negative breast cancer cells compared to its close structural analog, Ampelopsin A [1].
| Evidence Dimension | Anti-proliferative activity (IC50 at 72 hours) |
|---|---|
| Target Compound Data | 2.71 ± 0.21 μM |
| Comparator Or Baseline | Ampelopsin A: 38.75 ± 4.61 μM |
| Quantified Difference | Viniferol D is approximately 14.3 times more potent (lower IC50) than Ampelopsin A. |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line, 72-hour treatment. |
Why This Matters
For oncology researchers procuring compounds for anti-cancer assays, this 14-fold difference in potency against an aggressive cancer cell line is a critical selection criterion for maximizing assay sensitivity and minimizing required compound mass.
- [1] Cheng Huang et al. "Ampelopsins A and C Induce Apoptosis and Metastasis through Downregulating AxL, TYRO3, and FYN Expressions in MDA-MB-231 Breast Cancer Cells." Journal of Agricultural and Food Chemistry, 2019, 67 (10), 2818-2830. View Source
